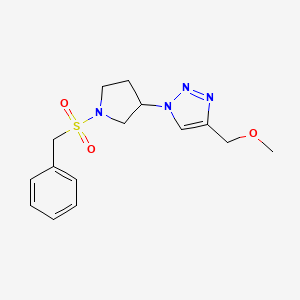![molecular formula C15H17N5O3 B2875751 N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-02-3](/img/structure/B2875751.png)
N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo[2,1-c][1,2,4]triazine core. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
The compound N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is known to target kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, metabolism, and differentiation . They function by phosphorylating proteins, which can activate or deactivate these proteins, thereby influencing their function .
Mode of Action
The compound acts as a kinase inhibitor . It binds to the kinase enzyme, preventing it from phosphorylating other proteins . This can disrupt the normal functioning of the cell, leading to various effects depending on the specific kinase targeted . For instance, inhibiting a kinase involved in cell growth could potentially slow or stop the growth of cancer cells .
Biochemical Pathways
The compound’s action on kinases affects various biochemical pathways. Kinases are involved in numerous signaling pathways that regulate cell functions . By inhibiting these kinases, the compound can disrupt these pathways, leading to changes in cell behavior . The exact pathways affected would depend on the specific kinases targeted by the compound .
Pharmacokinetics
Like other kinase inhibitors, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine . The compound’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect, would depend on factors such as its formulation and the route of administration .
Result of Action
The result of the compound’s action would depend on the specific kinases it targets. For instance, if it targets kinases involved in cell growth, it could potentially slow or stop the growth of cancer cells . This could lead to a reduction in the size of tumors and potentially improve the prognosis for patients with cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and the patient’s overall health status . For instance, certain health conditions or medications could affect the body’s ability to absorb, distribute, metabolize, or excrete the compound, thereby influencing its effectiveness .
Métodos De Preparación
The synthesis of N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Comparación Con Compuestos Similares
N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can be compared with other similar compounds, such as:
1,3,5-Triazine: A simpler triazine derivative known for its applications in herbicides and resins.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and anticancer properties.
1,2,3-Triazine: Another triazine derivative with applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-23-10-7-16-13(21)12-14(22)20-9-8-19(15(20)18-17-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPPVAYOMJTNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2875673.png)


![(E)-N'-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2875679.png)
![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2875680.png)







